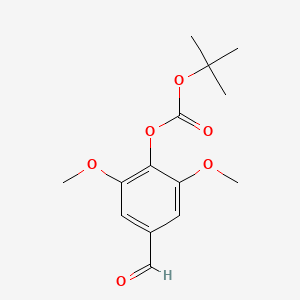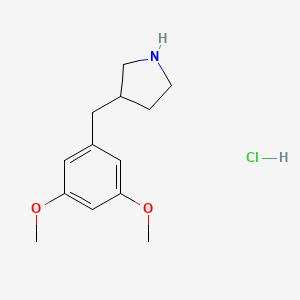
3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1361115-33-4 . It has a molecular weight of 257.76 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2.ClH/c1-15-12-6-11 (7-13 (8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H . This code provides a textual representation of the compound’s molecular structure. For a visual representation, one would typically refer to a molecular modeling software or database.Aplicaciones Científicas De Investigación
Potential Anti-Alzheimer's Agents
Research has explored derivatives of pyrrolidine, such as N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives, for their potential application as anti-Alzheimer's agents. These compounds were synthesized and evaluated based on the lead compound donepezil, which is a major drug for Alzheimer's disease management. The modifications involved replacing the 5,6-dimethoxy-1-indanone moiety with N-benzylated pyrrolidin-2-one / imidazolidin-2-one and altering the spacer linkage. Some of these compounds demonstrated significant anti-Alzheimer's activity in both in-vivo and in-vitro studies, indicating their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).
Synthesis of Optically Pure Compounds
A study on the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine compounds demonstrated a method involving the reaction of oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines. This process, which includes nucleophilic addition and intramolecular elimination, highlights the utility of pyrrolidine derivatives in creating chiral compounds with potential applications in medicinal chemistry and drug development (Ruano et al., 2006).
Medicinal Intermediate Synthesis
In another study, a process was developed for synthesizing 3,5-dihydroxy-1-pentylbenzene, used as a medicinal intermediate and raw material for synthesizing HIV inhibitors. This process involved a series of reactions starting from 3,5-dimethoxybenzoic acid, demonstrating the role of dimethoxybenzyl pyrrolidine derivatives in the synthesis of medically significant compounds (Zhang et al., 2007).
Novel Synthesis Methods
Research on the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, proposed a novel method based on catalytic hydrogenation. This method provides an efficient route for producing this compound, which has implications for the development of pharmaceuticals and other chemical entities (Smaliy et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENPISBFXCPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)
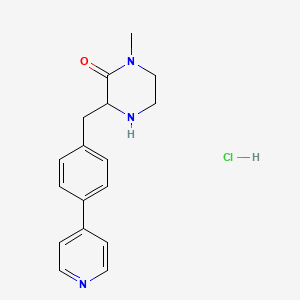
![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)
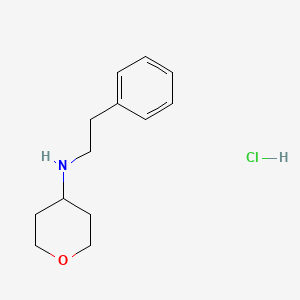
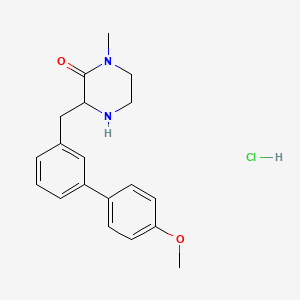
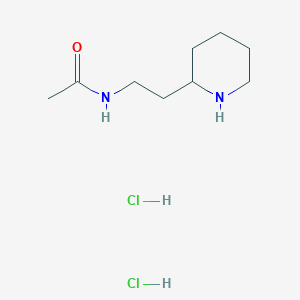
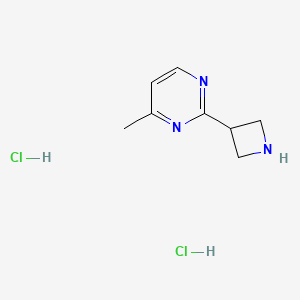
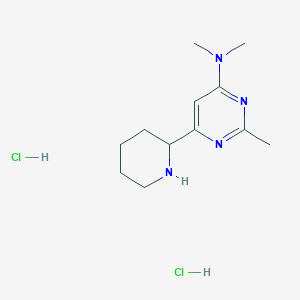
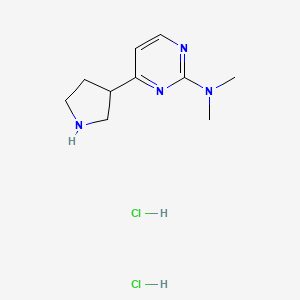
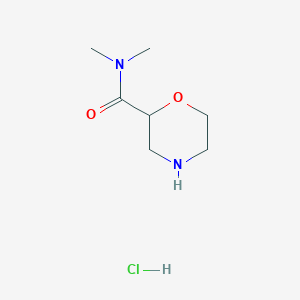
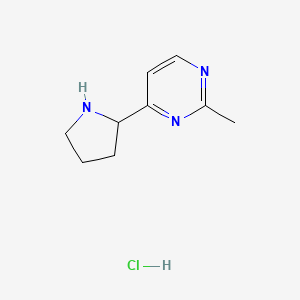

![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
